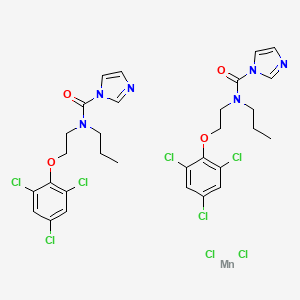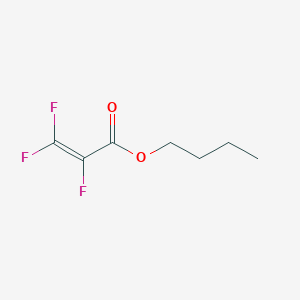
Butyl 2,3,3-trifluoroprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2,3,3-trifluoroprop-2-enoate is an organic compound that belongs to the family of acrylates. Acrylates are esters derived from acrylic acid and are known for their diverse applications in various fields due to their unique chemical properties. This compound, in particular, is characterized by the presence of a butyl group and three fluorine atoms attached to the prop-2-enoate moiety, which imparts distinct chemical and physical properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2,3,3-trifluoroprop-2-enoate typically involves the esterification of 2,3,3-trifluoroprop-2-enoic acid with butanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and versatility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2,3,3-trifluoroprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of trifluoropropanoic acid.
Reduction: Formation of butyl 2,3,3-trifluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2,3,3-trifluoroprop-2-enoate has several applications in scientific research:
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable and biocompatible polymers.
Mécanisme D'action
The mechanism of action of Butyl 2,3,3-trifluoroprop-2-enoate involves its interaction with various molecular targets and pathways:
Polymerization: The vinyl group in the compound undergoes polymerization reactions, forming long-chain polymers with desirable properties.
Enzymatic Reactions: In biological systems, the ester group can be hydrolyzed by enzymes such as esterases, releasing the active components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl acrylate: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
Methyl 2,3,3-trifluoroprop-2-enoate: Similar in structure but has a methyl group instead of a butyl group, affecting its reactivity and applications.
Uniqueness
Butyl 2,3,3-trifluoroprop-2-enoate is unique due to the presence of the trifluoromethyl group, which imparts high thermal stability, chemical resistance, and unique reactivity compared to other acrylates .
Propriétés
Numéro CAS |
72110-07-7 |
|---|---|
Formule moléculaire |
C7H9F3O2 |
Poids moléculaire |
182.14 g/mol |
Nom IUPAC |
butyl 2,3,3-trifluoroprop-2-enoate |
InChI |
InChI=1S/C7H9F3O2/c1-2-3-4-12-7(11)5(8)6(9)10/h2-4H2,1H3 |
Clé InChI |
FLBMKBWXVVMPTB-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=C(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



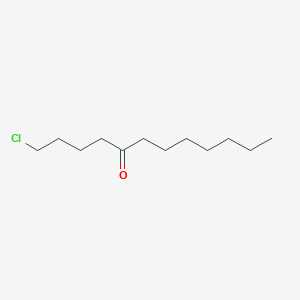

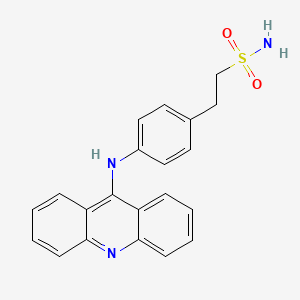
![Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate](/img/structure/B14459573.png)
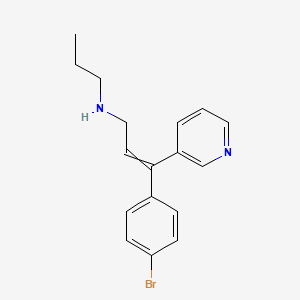
![3-[5-(Hydroxymethyl)-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]quinoxalin-2(3H)-one](/img/structure/B14459591.png)
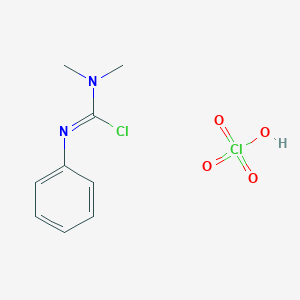
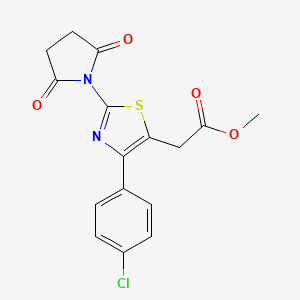
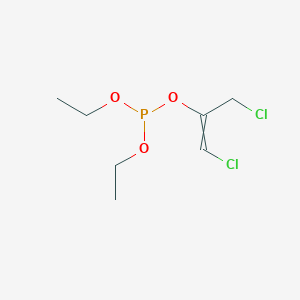


![Dimethyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]pentanedioate](/img/structure/B14459628.png)
